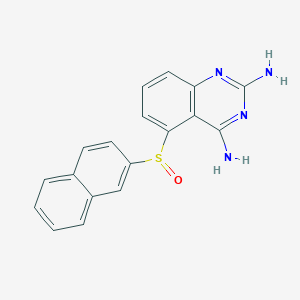
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- is a heterocyclic aromatic compound that belongs to the class of quinazolinamines. These compounds are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- can be achieved through various synthetic routes. Common methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to transfer reactants between different phases, improving the reaction efficiency.
Chemical Reactions Analysis
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit dihydrofolate reductase, an enzyme involved in folate metabolism . This inhibition disrupts the synthesis of thymidylate, a nucleotide essential for DNA replication, leading to the accumulation of uracil in DNA and ultimately cell death .
Comparison with Similar Compounds
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- can be compared with other similar compounds, such as:
5-Phenylsulfanyl-2,4-Quinazolinediamine: This compound also inhibits dihydrofolate reductase but has a different substituent at the 5-position.
6-(2-naphthylsulfonyl)-2,4-quinazolinediamine: This compound has a sulfonyl group instead of a sulfinyl group, which affects its chemical reactivity and biological activity.
The uniqueness of 2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- lies in its specific substituent at the 5-position, which imparts distinct chemical and biological properties.
Properties
CAS No. |
50828-19-8 |
|---|---|
Molecular Formula |
C18H14N4OS |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-naphthalen-2-ylsulfinylquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H14N4OS/c19-17-16-14(21-18(20)22-17)6-3-7-15(16)24(23)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H4,19,20,21,22) |
InChI Key |
KXMCHNWKSAWQMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC=CC4=C3C(=NC(=N4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















